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molecular formula C13H13N3O2 B8299460 2-tert-butyl-5-nitro-1H-indole-4-carbonitrile

2-tert-butyl-5-nitro-1H-indole-4-carbonitrile

Cat. No. B8299460
M. Wt: 243.26 g/mol
InChI Key: PWYVXGZPNDDFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623905B2

Procedure details

A mixture of 2-tert-butyl-5-nitro-1H-indole-4-carbonitrile (200 mg, 0.82 mmol), 2-iodoethanol (77 μL, 0.98 mmol), cesium carbonate (534 mg, 1.64 mmol) and DMF (1.3 mL) was heated to 90° C. overnight. Then more 2-iodoethanol (77 μL, 0.98 mmol) was added and the reaction was stirred at 90° C. for 3 days. The reaction mixture was partitioned between ethyl acetate and water. The aqueous layer was washed with ethyl acetate and then the combined ethyl acetate layers were washed with water (×3) and brine, dried over MgSO4 and concentrated. The residue was purified by column chromatography (50-100% CH2Cl2-Hexanes) to yield the product as a yellow solid (180 mg, ˜25% purity by NMR, product co-elutes with the indole starting material). ESI-MS m/z calc. 287.1, found 288.5 (M+1)+. Retention time 1.59 minutes. 1H NMR (400 MHz, DMSO-d6) δ 12.23 (s, 1H), 8.14 (d, J=9.1 Hz, 1H), 8.02 (d, J=9.1 Hz, 1H), 6.60 (s, 1H), 5.10 (t, J=5.5 Hz, 1H), 4.55 (t, J=6.3 Hz, 2H), 3.78-3.73 (m, 2H) and 1.49 (s, 9H) ppm.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
77 μL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
534 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
77 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[NH:6][C:7]2[CH:8]=[CH:9][C:10]([N+:16]([O-:18])=[O:17])=[C:11]([C:14]#[N:15])[C:12]=2[CH:13]=1)([CH3:4])([CH3:3])[CH3:2].I[CH2:20][CH2:21][OH:22].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[C:1]([C:5]1[N:6]([CH2:20][CH2:21][OH:22])[C:7]2[CH:8]=[CH:9][C:10]([N+:16]([O-:18])=[O:17])=[C:11]([C:14]#[N:15])[C:12]=2[CH:13]=1)([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)C=1NC=2C=CC(=C(C2C1)C#N)[N+](=O)[O-]
Name
Quantity
77 μL
Type
reactant
Smiles
ICCO
Name
cesium carbonate
Quantity
534 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
77 μL
Type
reactant
Smiles
ICCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 90° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate
WASH
Type
WASH
Details
the combined ethyl acetate layers were washed with water (×3) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (50-100% CH2Cl2-Hexanes)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)C=1N(C=2C=CC(=C(C2C1)C#N)[N+](=O)[O-])CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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